molecular formula C22H28N2O4 B13910245 methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B13910245
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-KFFVICKMSA-N
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Description

Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It has gained significant attention due to its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Corynoxine B is known for its ability to induce autophagy, a cellular process that helps in the degradation and recycling of cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions

Corynoxine B can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Uncaria rhynchophylla using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Corynoxine B.

Industrial Production Methods

Industrial production of Corynoxine B typically involves large-scale extraction from Uncaria rhynchophylla. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography and crystallization to obtain high-purity Corynoxine B.

Chemical Reactions Analysis

Types of Reactions

Corynoxine B undergoes several types of chemical reactions, including:

    Oxidation: Corynoxine B can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert Corynoxine B into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the Corynoxine B molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Corynoxine B can lead to the formation of oxindole derivatives, while reduction can yield reduced alkaloid forms.

Scientific Research Applications

Corynoxine B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study autophagy-inducing properties.

    Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.

    Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.

Mechanism of Action

Corynoxine B exerts its effects primarily through the induction of autophagy. It interacts with multiple proteins in the PI3K III complex to control autophagic activity. High mobility group box 1 (HMGB1) is a nuclear protein that transports to the cytoplasm and interacts with Beclin 1 to positively regulate autophagy. This process helps in the degradation of toxic aggregate-prone proteins and impaired organelles, thereby providing neuroprotection.

Comparison with Similar Compounds

Corynoxine B is unique due to its potent autophagy-inducing properties. Similar compounds include:

    Corynoxine: An enantiomer of Corynoxine B, also induces autophagy but through different pathways.

    Corynoxeine: Another alkaloid from Uncaria rhynchophylla with neuroprotective effects.

    Isorhynchophylline: Known for its neuroprotective properties against beta-amyloid-induced neurotoxicity.

    Rhynchophylline: Exhibits neuroprotective effects by inhibiting intracellular calcium overloading and tau protein hyperphosphorylation.

Corynoxine B stands out due to its specific interaction with the PI3K III complex and its ability to enhance autophagy, making it a promising candidate for therapeutic applications in neurodegenerative diseases.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15+,19+,22-/m1/s1

InChI Key

DAXYUDFNWXHGBE-KFFVICKMSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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